Cas no 2411275-73-3 (1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one)
1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-7559429
- 2411275-73-3
- 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one
- Z1562141555
- 1-{4-[2-(4-bromobenzenesulfonyl)ethyl]piperazin-1-yl}-2-chloropropan-1-one
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- Inchi: 1S/C15H20BrClN2O3S/c1-12(17)15(20)19-8-6-18(7-9-19)10-11-23(21,22)14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3
- InChI Key: JGJXSZYDYJALGT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CCN1CCN(C(C(C)Cl)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 422.00665g/mol
- Monoisotopic Mass: 422.00665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.1Ų
1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559429-0.05g |
1-{4-[2-(4-bromobenzenesulfonyl)ethyl]piperazin-1-yl}-2-chloropropan-1-one |
2411275-73-3 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one
Comprehensive Overview of 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one (CAS No. 2411275-73-3)
The compound 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one (CAS No. 2411275-73-3) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This piperazine-based derivative combines a 4-bromophenyl sulfonyl group with a chloropropanone moiety, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its role as a kinase inhibitor precursor or protease modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for sulfonyl-containing compounds like 2411275-73-3 has surged, driven by their prevalence in FDA-approved drugs. The 4-bromophenyl segment contributes to enhanced binding affinity in receptor interactions, while the piperazine ring improves water solubility – a critical factor addressed in modern druglikeness optimization strategies. Computational chemistry studies suggest this compound may exhibit favorable ADME properties, a hot topic in AI-driven drug design platforms where researchers frequently search for "bioavailable sulfone derivatives" or "piperazine pharmacokinetics".
The synthetic route to 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one typically involves nucleophilic substitution reactions, with yields optimized through microwave-assisted synthesis – a technique gaining traction in green chemistry circles. Analytical characterization via LC-MS and NMR spectroscopy confirms the presence of diagnostic signals: the aromatic protons of the bromophenyl group (7.6-7.8 ppm in 1H NMR) and the distinctive carbonyl carbon (~195 ppm in 13C NMR). These spectral features are crucial for researchers verifying compound identity, as evidenced by frequent searches for "NMR interpretation of sulfonyl compounds".
From a therapeutic perspective, the chloropropanone fragment enables potential covalent binding to biological targets, a mechanism exploited in several breakthrough medicines. This aligns with growing interest in "irreversible enzyme inhibitors" and "covalent drug design" – terms showing upward trends in scientific literature searches. The compound's molecular weight (421.75 g/mol) and cLogP (~2.8) fall within desirable ranges for blood-brain barrier penetration, making it relevant to neurological disorder research.
Industrial applications of CAS 2411275-73-3 extend to advanced material synthesis, where its dual functionality serves as a building block for photoactive polymers and liquid crystal displays. The bromine atom offers a handle for further cross-coupling reactions, particularly in palladium-catalyzed processes that dominate current heterocyclic chemistry publications. Manufacturers emphasize strict quality control measures, with HPLC purity typically exceeding 98% to meet rigorous pharmaceutical intermediate standards.
Environmental and safety assessments indicate that 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one requires standard laboratory precautions, with particular attention to its light-sensitive nature. Proper storage in amber glass under inert atmosphere preserves stability – a detail often queried in "sulfone compound storage guidelines". The compound's thermal decomposition profile shows stability up to 180°C, suitable for most industrial processing conditions.
Emerging research explores the compound's potential in antibiotic adjuvants, capitalizing on the sulfone group's ability to counteract bacterial resistance mechanisms. This application taps into the global urgency surrounding "antimicrobial resistance solutions", a frequently searched public health concern. Additionally, its structural similarity to FDA-approved sulfonamides accelerates repurposing studies – an efficient strategy gaining momentum in drug development pipelines.
For synthetic chemists, the crystallization behavior of 2411275-73-3 presents interesting challenges, with polymorph screening revealing two distinct crystalline forms under different solvent systems. Such investigations respond to the pharmaceutical industry's focus on "solid form screening" and "patent protection strategies". The compound's chiral center at the chloropropanone carbon also invites exploration of enantioselective synthesis methods, a cutting-edge area in asymmetric catalysis research.
Market analysis shows steady growth in demand for brominated pharmaceutical intermediates like CAS 2411275-73-3, particularly from contract research organizations specializing in fragment-based drug discovery. Suppliers increasingly provide custom synthesis services with isotope-labeled variants (13C, 15N) to support metabolic pathway studies – a service frequently requested in pharmacokinetic research inquiries.
Future directions for this compound include combinatorial chemistry libraries and DNA-encoded screening platforms, where its structural diversity contributes to hit identification. The scientific community continues to investigate its structure-activity relationships through molecular docking simulations, addressing popular queries about "computational prediction of sulfone bioactivity". With proper handling and innovative applications, 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one promises to remain a valuable tool in both academic and industrial research settings.
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